(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide
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Overview
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a dimethoxyphenyl group, and an ethylphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-ethylphenylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. This reaction forms 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
Amidation: The intermediate is then reacted with 2-ethylphenylamine in the presence of a catalyst such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and aromatic rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide: Lacks the ethylphenyl group, which may affect its reactivity and binding properties.
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide: Similar structure but without the ethyl group, potentially altering its chemical and biological activity.
Uniqueness
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)acrylamide is unique due to the presence of both the dimethoxyphenyl and ethylphenyl groups, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups may provide distinct advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKFTQFXBVSOLX-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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